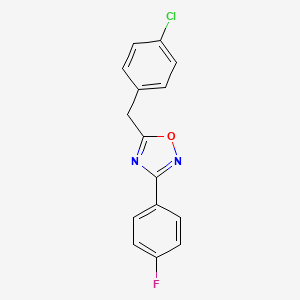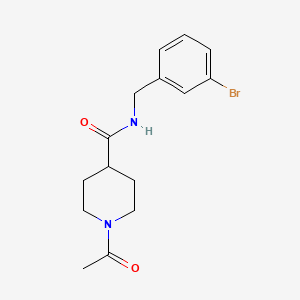
1-acetyl-N-(3-bromobenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-N-(3-bromobenzyl)-4-piperidinecarboxamide, also known as ABP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ABP is a member of the piperidinecarboxamide family of compounds and has been found to possess a wide range of biological activities.
作用机制
The exact mechanism of action of 1-acetyl-N-(3-bromobenzyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell proliferation. This compound has also been found to inhibit the activity of protein tyrosine phosphatases, which are enzymes that play a role in cell signaling and growth.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In addition, this compound has been found to have anti-inflammatory, analgesic, and antipyretic effects.
实验室实验的优点和局限性
1-acetyl-N-(3-bromobenzyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. This compound also has a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its long-term effects are not fully understood. In addition, this compound may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-acetyl-N-(3-bromobenzyl)-4-piperidinecarboxamide. One area of research is the development of this compound analogs with improved biological activity and selectivity. Another area of research is the study of the long-term effects of this compound in animal models. Finally, the potential therapeutic applications of this compound in various diseases, such as cancer and viral infections, should be further explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including anticancer, antiviral, and antifungal activities. This compound has also been found to possess anti-inflammatory, analgesic, and antipyretic properties. While there are limitations to using this compound in lab experiments, its wide range of biological activities makes it a useful tool for studying various biological processes. Future research on this compound should focus on the development of this compound analogs with improved biological activity and selectivity, the study of the long-term effects of this compound in animal models, and the potential therapeutic applications of this compound in various diseases.
合成方法
The synthesis of 1-acetyl-N-(3-bromobenzyl)-4-piperidinecarboxamide involves a multi-step process that begins with the preparation of 3-bromobenzylamine. This is followed by the reaction of 3-bromobenzylamine with acetic anhydride to form 1-acetyl-3-bromobenzylamine. The final step involves the reaction of 1-acetyl-3-bromobenzylamine with piperidinecarboxylic acid to form this compound.
科学研究应用
1-acetyl-N-(3-bromobenzyl)-4-piperidinecarboxamide has been found to possess a wide range of biological activities and has been extensively studied for its potential therapeutic applications. This compound has been shown to have anticancer, antiviral, and antifungal activities. It has also been found to possess anti-inflammatory, analgesic, and antipyretic properties.
属性
IUPAC Name |
1-acetyl-N-[(3-bromophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-11(19)18-7-5-13(6-8-18)15(20)17-10-12-3-2-4-14(16)9-12/h2-4,9,13H,5-8,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSBCUKNUOTBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

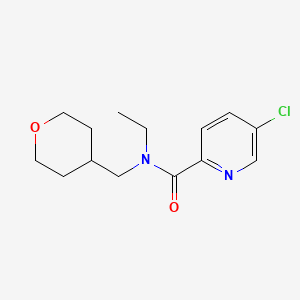
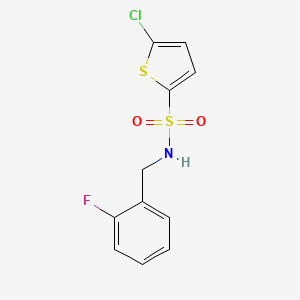
![1-allyl-4-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperazine](/img/structure/B5366829.png)

![2-(4-{[3-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5366845.png)
![7-(2-chlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5366851.png)
![5-{2-oxo-2-[(4aS*,8aR*)-2-oxo-1-propyloctahydro-1,6-naphthyridin-6(2H)-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5366864.png)
![[1-benzyl-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B5366868.png)
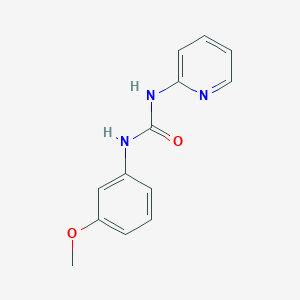
![2-(4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B5366872.png)
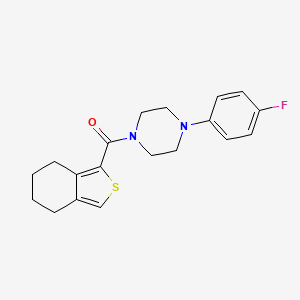
![1-[4-(benzyloxy)phenyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5366902.png)
![N-(2,3-dimethylphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5366903.png)
